molecular formula C5H10BrClO2 B6181163 1-bromo-3-chloro-2-(methoxymethoxy)propane CAS No. 2624142-10-3

1-bromo-3-chloro-2-(methoxymethoxy)propane

Cat. No.: B6181163
CAS No.: 2624142-10-3
M. Wt: 217.5
InChI Key:
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Description

1-bromo-3-chloro-2-(methoxymethoxy)propane: is an organohalogen compound characterized by the presence of bromine, chlorine, and methoxymethoxy groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-bromo-3-chloro-2-(methoxymethoxy)propane can be synthesized through a multi-step process involving the halogenation of propane derivatives. One common method involves the reaction of 1,3-dichloropropane with sodium methoxide to introduce the methoxymethoxy group, followed by bromination using bromine or a brominating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-bromo-3-chloro-2-(methoxymethoxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in polar solvents.

    Elimination reactions: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution products: Alcohols, ethers, or amines.

    Elimination products: Alkenes.

    Oxidation products: Carboxylic acids or ketones.

    Reduction products: Alkanes or alcohols.

Scientific Research Applications

1-bromo-3-chloro-2-(methoxymethoxy)propane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3-chloro-2-(methoxymethoxy)propane involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes it a versatile intermediate for various chemical transformations. The methoxymethoxy group can act as a protecting group or participate in further chemical modifications. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the propane backbone .

Comparison with Similar Compounds

Uniqueness: 1-bromo-3-chloro-2-(methoxymethoxy)propane is unique due to the presence of both bromine and chlorine atoms along with the methoxymethoxy group. This combination of functional groups provides a wide range of reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

2624142-10-3

Molecular Formula

C5H10BrClO2

Molecular Weight

217.5

Purity

95

Origin of Product

United States

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